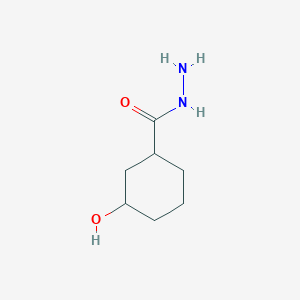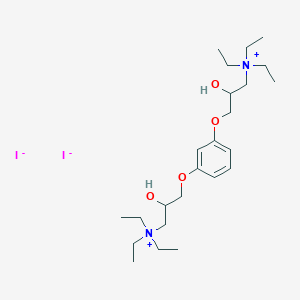
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is a chemical compound that has been used in scientific research for various purposes. It is a quaternary ammonium compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, which leads to their death. It is also thought to facilitate the uptake of genetic material into cells, which makes it an effective transfection agent.
Effets Biochimiques Et Physiologiques
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been found to have minimal toxicity in vitro and in vivo. It has also been found to be non-mutagenic and non-carcinogenic. However, it has been shown to have some cytotoxic effects at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its broad-spectrum antimicrobial activity. It has also been found to be an effective transfection agent, which makes it useful for gene therapy research. However, one of the limitations of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). One area of research could focus on optimizing the synthesis method to improve yields and reduce costs. Another area of research could focus on exploring the potential use of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) in gene therapy and other biomedical applications. Additionally, further studies could be conducted to better understand the mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) and its cytotoxic effects at high concentrations.
Méthodes De Synthèse
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is synthesized through a specific method that involves the reaction of triethylamine with 1,4-dibromo-2-butene and then with 1,4-bis(chloromethyl)benzene. The resulting compound is then treated with sodium iodide to produce Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). This synthesis method has been studied extensively and has been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in scientific research for various purposes. It has been studied for its antimicrobial properties and has been found to be effective against a range of microorganisms, including bacteria and fungi. It has also been studied for its potential use in gene therapy, as it has been found to be an effective transfection agent. Additionally, Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in the synthesis of other compounds and as a reagent in organic chemistry.
Propriétés
Numéro CAS |
101501-69-3 |
|---|---|
Nom du produit |
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE |
Formule moléculaire |
C24H46I2N2O4 |
Poids moléculaire |
680.4 g/mol |
Nom IUPAC |
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H46N2O4.2HI/c1-7-25(8-2,9-3)17-21(27)19-29-23-14-13-15-24(16-23)30-20-22(28)18-26(10-4,11-5)12-6;;/h13-16,21-22,27-28H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
JPXOPPVKEPKMPQ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
SMILES canonique |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Synonymes |
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodid e) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



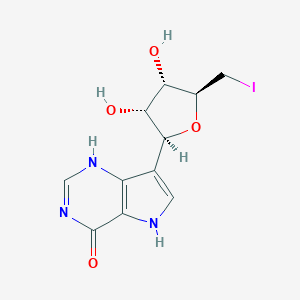
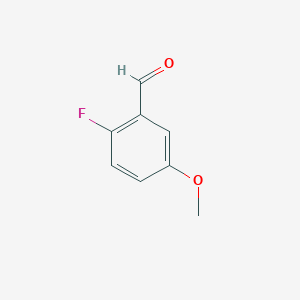

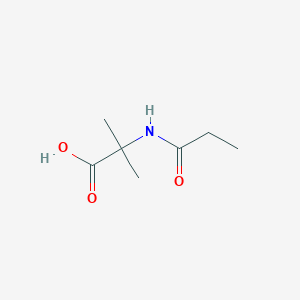
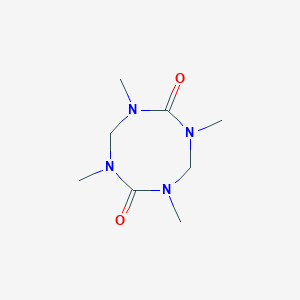
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
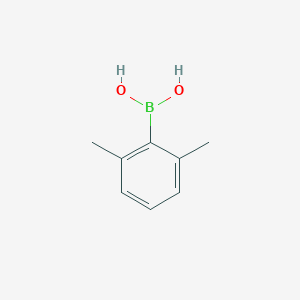
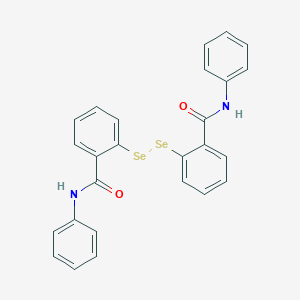
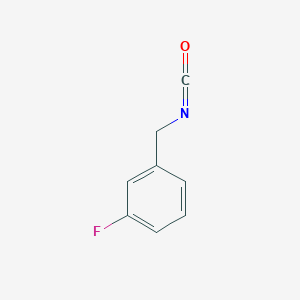
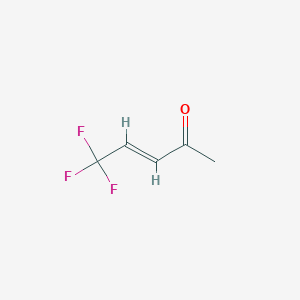

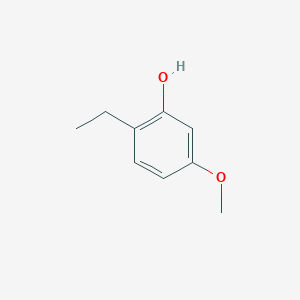
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
